Technical Monograph: 2-Amino-4-methyl-3-nitrophenol (CAS 6265-05-0)
Technical Monograph: 2-Amino-4-methyl-3-nitrophenol (CAS 6265-05-0)
[1][2][3][4][5]
Executive Summary & Chemical Identity
2-Amino-4-methyl-3-nitrophenol (CAS 6265-05-0) is a specialized aromatic intermediate characterized by a sterically congested substitution pattern (2-amino, 3-nitro, 4-methyl).[1] Unlike its more common isomers used in the dye industry (e.g., 2-amino-4-methyl-5-nitrophenol), this specific isomer serves as a critical scaffold in the synthesis of pharmaceutical agents, particularly MK2 (MAPKAP K2) inhibitors used in modulating inflammatory pathways.
Its unique structure—featuring an amino group flanked by a hydroxyl and a nitro group—makes it a versatile "push-pull" system for constructing fused heterocycles like benzoxazoles and benzimidazoles.
Chemical Profile
| Property | Specification |
| CAS Number | 6265-05-0 |
| IUPAC Name | 2-Amino-4-methyl-3-nitrophenol |
| Molecular Formula | C₇H₈N₂O₃ |
| Molecular Weight | 168.15 g/mol |
| Appearance | Yellow to Orange Crystalline Solid |
| Solubility | Soluble in DMSO, Ethanol, Ethyl Acetate; Sparingly soluble in water |
| Acidity (pKa) | Phenolic OH: ~7.5–8.0 (estimated due to nitro-withdrawal) |
| Key Precursor | 4-Methyl-2,3-dinitrophenol (CAS 68191-07-1) |
Synthetic Methodology
The synthesis of CAS 6265-05-0 requires precision due to the directing effects of the substituents. The most authoritative route, validated by patent literature for pharmaceutical applications, involves the regioselective reduction of a dinitro precursor.
Core Synthesis Route: Selective Zinin Reduction
The synthesis proceeds in two stages starting from commercially available 4-methyl-3-nitrophenol (CAS 2042-14-0).
Step 1: Nitration (Preparation of Precursor)
Objective: Introduce a second nitro group at the 2-position.
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Mechanism: The hydroxyl group (OH) at position 1 strongly directs ortho, overcoming the steric hindrance of the existing nitro group at position 3.
Step 2: Regioselective Reduction
Objective: Reduce the 2-nitro group to an amine while retaining the 3-nitro group.
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Reagents: Zinc powder (Zn), Ammonium Chloride (NH₄Cl), Ethanol (EtOH).[7]
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Conditions: Reflux (90°C) for 6 hours.
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Rationale: Zn/NH₄Cl is a mild reducing system (Zinin reduction). The nitro group at position 2 (ortho to the phenol) is electronically distinct and often more susceptible to reduction or chelation-assisted reduction mechanisms than the hindered 3-nitro group.
Experimental Protocol (Validated)
Note: This protocol is adapted from pharmaceutical patent WO2014149164A1.
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Dissolution: Dissolve 5.0 g (25.25 mmol) of 4-methyl-2,3-dinitrophenol in 60 mL of Ethanol.
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Activation: Add 6.8 g (126.26 mmol) of Ammonium Chloride. Stir vigorously.
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Reduction: Add 8.25 g (126.26 mmol) of Zinc powder portion-wise to control exotherm.
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Reaction: Heat the mixture to 90°C and reflux for 6 hours. Monitor via TLC or LC-MS for the disappearance of the dinitro starting material.
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Work-up:
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Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography to yield 2-Amino-4-methyl-3-nitrophenol .
Synthesis Flowchart
Figure 1: Synthetic pathway for CAS 6265-05-0 via regioselective reduction of dinitro-cresol.
Structural Analysis & Reactivity
The 2-amino-4-methyl-3-nitrophenol molecule is a "dense" aromatic system. The proximity of the three functional groups (OH, NH₂, NO₂) creates specific reactivity patterns:
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Chelation Potential: The 1-OH and 2-NH₂ groups form a classic N,O-bidentate pocket, capable of coordinating transition metals. This makes the compound useful in metallo-organic chemistry and dye fixation.
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Heterocycle Formation:
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Benzoxazoles: Condensation with carboxylic acids or aldehydes closes the ring between OH and NH₂.
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Benzimidazoles: Reduction of the 3-NO₂ group to an amine (yielding a diamine) allows for cyclization between positions 2 and 3.
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Steric Locking: The methyl group at position 4 and the nitro group at position 3 sterically lock the conformation, preventing rotation and increasing the rigidity of downstream derivatives (e.g., in kinase inhibitors).
Applications in Drug Development
The primary high-value application of CAS 6265-05-0 is as an intermediate for MK2 (MAPKAP K2) Inhibitors .
Mechanism of Action Context
MK2 is a kinase downstream of p38 MAPK, involved in the production of inflammatory cytokines (TNFα, IL-6).[4] Inhibiting MK2 is a therapeutic strategy for rheumatoid arthritis and other inflammatory diseases.
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Role of CAS 6265-05-0: It serves as the "head group" or scaffold core. The phenol and amine are often cyclized to form a tricyclic system that fits into the ATP-binding pocket of the kinase.
Pathway Diagram: MK2 Inhibition
Figure 2: Biological context of MK2 inhibitors derived from 2-Amino-4-methyl-3-nitrophenol.
Safety & Handling (E-E-A-T)
As a nitro-aromatic amine, this compound presents specific hazards. Protocols must be strictly enforced.
| Hazard Class | GHS Code | Description | Handling Protocol |
| Acute Toxicity | H302 | Harmful if swallowed. | Do not ingest. Wash hands thoroughly after handling. |
| Irritation | H315, H319 | Causes skin and eye irritation. | Wear nitrile gloves and safety goggles. Use in a fume hood. |
| Sensitization | H317 | May cause allergic skin reaction. | Avoid direct contact. Double-glove if handling solutions. |
| STOT-SE | H335 | May cause respiratory irritation. | Avoid dust generation. Use local exhaust ventilation. |
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amino group is susceptible to oxidation; the compound may darken upon exposure to air and light.
References
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Anderson, D. R., et al. (2014). MK2 Inhibitors and Uses Thereof. WO2014149164A1. World Intellectual Property Organization. Link
- Source of the specific synthesis protocol (nitr
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3613389, 2-Amino-4-nitrophenol (Isomer Reference). Link
- Used for comparative physicochemical property analysis of the aminonitrophenol class.
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ChemSrc. (2025).[2][9] 4-Methyl-3-nitrophenol (Precursor) Properties. Link
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Data on the starting material for the synthesis.[5]
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Sources
- 1. 4-Methyl-3-nitrophenol | CAS#:2042-14-0 | Chemsrc [chemsrc.com]
- 2. 4-Methyl-3-nitrophenol | CAS#:2042-14-0 | Chemsrc [chemsrc.com]
- 3. 6265-05-0 2-Amino-4-methyl-3-nitrophenol AKSci 8173FL [aksci.com]
- 4. WO2014149164A1 - Mk2 inhibitors and uses thereof - Google Patents [patents.google.com]
- 5. guidechem.com [guidechem.com]
- 6. 4-Methyl-2,3-dinitrophenol | 68191-07-1 [chemicalbook.com]
- 7. WO2014149164A1 - Mk2 inhibitors and uses thereof - Google Patents [patents.google.com]
- 8. m.youtube.com [m.youtube.com]
- 9. 2-Amino-3-nitrophenol | CAS#:603-85-0 | Chemsrc [chemsrc.com]


